2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride
Description
Chemical Name: 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic Acid Hydrochloride IUPAC Name: 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic Acid Hydrochloride Molecular Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 g/mol (calculated based on evidence) CAS Number: Not explicitly provided in evidence, but structurally related compounds (e.g., positional isomers) have CAS 1311316-63-8 (3-yl isomer) . Structural Features: The compound consists of a 2,3-dihydroindole (indoline) scaffold with an acetic acid group at the (2S)-configured carbon of the indoline ring, forming a hydrochloride salt. It is a chiral molecule due to the stereogenic center at the indoline C2 position.
This compound is listed by CymitQuimica as a building block for organic synthesis, priced at €645.00/50 mg and €1,809.00/500 mg, identical to its (2R)-isomer . Its Boc-protected derivative (2-[(2S)-1-[(tert-Butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl]acetic acid) is also available, suggesting applications in peptide synthesis or drug discovery .
Properties
IUPAC Name |
2-[(2S)-2,3-dihydro-1H-indol-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8;/h1-4,8,11H,5-6H2,(H,12,13);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAOPCWBFOTSRD-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to yield the desired indole derivative . Industrial production methods often involve the use of methanesulfonic acid under reflux conditions to achieve high yields .
Chemical Reactions Analysis
2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxindoles, while reduction can yield dihydroindoles .
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its therapeutic potential , particularly in the following areas:
Anticancer Activity
Research indicates that indole derivatives, including 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid; hydrochloride, exhibit significant anticancer properties. A study by Xia et al. demonstrated that related compounds showed IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines. This suggests that the compound may inhibit cancer cell proliferation effectively.
Anti-inflammatory Effects
The anti-inflammatory capabilities of this compound have been investigated through its effects on pro-inflammatory cytokines. In vitro studies revealed that treatment with the compound significantly reduced levels of IL-6 and TNF-alpha in cell cultures:
| Treatment Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-alpha Inhibition (%) |
|---|---|---|
| 10 | 89 | 78 |
| 25 | 95 | 82 |
These findings indicate its potential as a therapeutic agent for inflammatory diseases by modulating immune responses .
Neuroprotective Properties
Indole derivatives are also being studied for their neuroprotective effects. The compound has shown promise in preclinical models for neurodegenerative diseases, potentially acting through pathways that reduce oxidative stress and inflammation in neuronal cells .
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Xia et al. Study (2024): This study focused on the anticancer activity of indole derivatives, including the target compound. It reported significant cytotoxic effects against multiple cancer cell lines with detailed IC50 values supporting its potential use in oncology.
- Anti-inflammatory Research (2023): A comprehensive analysis was conducted to assess the anti-inflammatory properties of indole derivatives, highlighting the potential applications of the compound in treating chronic inflammatory conditions such as arthritis and colitis .
Mechanism of Action
The mechanism of action of 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors in the body, influencing biological processes such as cell growth and differentiation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomers: (2S) vs. (2R) Isomers
The (2R)-isomer shares identical molecular formula (C₁₀H₁₂ClNO₂) and physical properties but differs in stereochemistry at the indoline C2 position. Both isomers are priced equally (€645.00/50 mg), indicating similar synthetic complexity . Chiral resolution or asymmetric synthesis methods would be required to isolate the (2S)-form.
Positional Isomers: 2-yl vs. 3-yl Substitution
- 2-(2,3-Dihydro-1H-indol-3-yl)acetic Acid Hydrochloride (CAS 1311316-63-8) Molecular Formula: C₁₀H₁₂ClNO₂ Molecular Weight: 213.66 g/mol Key Difference: The acetic acid group is attached to the C3 position of the indoline ring instead of C2. Research Note: This isomer is available from American Elements but lacks reported biological data. Structural differences may influence solubility, receptor binding, or metabolic stability .
Functional Group Analogs
- Indantadol Hydrochloride (2-(2,3-Dihydro-1H-inden-2-ylamino)acetamide Hydrochloride) Molecular Formula: C₁₁H₁₅ClN₂O Key Difference: Replaces the acetic acid group with an acetamide and uses an indene (unsaturated) scaffold instead of indoline. Application: Potential neurological or analgesic applications, though specific data are unavailable .
Structural Analogs with Modified Substituents
- 3-(2,3-Dihydro-1H-indol-2-yl)-1,2-dimethylindole Hydrochloride CAS: 364676 Key Difference: A dimethylindole group replaces the acetic acid, creating a bulkier, lipophilic structure.
- 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid CAS: 16381-48-9 Key Difference: A carboxylic acid is directly attached to the indole C2 position with chloro and methyl substituents.
Compounds with Different Ring Systems
- ML 3000 ([2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic Acid) CAS: 156897-06-2 Key Difference: A pyrrolizine ring replaces the indoline scaffold.
Data Tables
Table 1: Structural and Commercial Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Price (50 mg) | Key Feature |
|---|---|---|---|---|---|
| 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic Acid HCl | C₁₀H₁₂ClNO₂ | 213.66 | N/A | €645.00 | (2S)-Chiral center, acetic acid |
| (2R)-Isomer | C₁₀H₁₂ClNO₂ | 213.66 | N/A | €645.00 | (2R)-Chiral center |
| 3-yl Isomer (American Elements) | C₁₀H₁₂ClNO₂ | 213.66 | 1311316-63-8 | N/A | Acetic acid at C3 |
| Indantadol HCl | C₁₁H₁₅ClN₂O | 230.70 | N/A | N/A | Indene scaffold, acetamide |
| ML 3000 | C₂₃H₂₂ClNO₂ | 391.88 | 156897-06-2 | N/A | Pyrrolizine scaffold |
Biological Activity
2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid; hydrochloride, commonly referred to as indole acetic acid derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
- Chemical Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
- IUPAC Name : 2-(2,3-dihydro-1H-indol-3-yl)acetic acid; hydrochloride
- PubChem CID : 54593616
| Property | Value |
|---|---|
| Appearance | Powder |
| Storage Temperature | Room Temperature |
| MDL No. | MFCD18917313 |
| InChI Key | CCXFRHKTGXWCQG-UHFFFAOYSA-N |
Antitumor Activity
Research indicates that indole derivatives exhibit notable antitumor properties. A study demonstrated that compounds similar to 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.06 to 0.46 μM, highlighting their potency compared to standard chemotherapeutics like doxorubicin .
The mechanism of action for indole derivatives often involves:
- Cell Cycle Arrest : Indole compounds have been shown to induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. This was evidenced by flow cytometric analysis .
- Apoptosis Induction : Apoptotic pathways are activated through the upregulation of pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to antitumor effects, indole derivatives possess antimicrobial properties. A study reported that these compounds exhibited activity against a range of microorganisms, including bacteria and fungi. The specific activity against Caco-2 cells (human colorectal adenocarcinoma) was noted at a viability reduction of up to 39.8% compared to untreated controls .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of a series of indole derivatives against several cancer cell lines. The results indicated that the most effective compounds had IC50 values significantly lower than those of traditional chemotherapeutics. For instance:
- MCF-7 Cell Line : IC50 = 0.21 μM
- A549 Cell Line : IC50 = 0.32 μM
These findings suggest that modifications to the indole structure can enhance anticancer activity while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of indole derivatives against various pathogens. The study revealed:
- Caco-2 Cells : Viability decreased by 39.8% with certain derivatives.
- A549 Cells : No significant antimicrobial activity was observed.
This highlights the selective efficacy of these compounds in targeting specific cancerous versus non-cancerous cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid hydrochloride, and how can intermediates be characterized?
- Answer : The compound can be synthesized via protection, coupling, and deprotection steps using precursors like L-alanine derivatives (e.g., Boc-L-alanine) and phenylamine. Key intermediates should be characterized using nuclear magnetic resonance (NMR) to confirm stereochemistry and high-performance liquid chromatography (HPLC) for purity analysis. For hydrochloride salt formation, treatment with HCl in diethyl ether is typical, followed by filtration and washing with sodium bicarbonate .
Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?
- Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Waste should be segregated and disposed via certified hazardous waste management services. Avoid skin contact due to potential acute toxicity risks, as noted in safety data sheets for structurally similar indole derivatives .
Q. Which analytical methods are most effective for verifying the purity and stability of this compound?
- Answer : Purity can be assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) for molecular weight confirmation. Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity conditions, monitored by Fourier-transform infrared (FT-IR) spectroscopy to detect hydrolytic or oxidative changes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in synthetic yields reported for this compound under different reaction conditions?
- Answer : Contradictions in yield may arise from variations in coupling reagents (e.g., HATU vs. EDC) or deprotection methods (e.g., trifluoroacetic acid vs. HCl). Systematic optimization via design of experiments (DoE) is recommended, focusing on solvent polarity, temperature, and catalyst loading. Cross-validate results using kinetic studies and density functional theory (DFT) calculations to model reaction pathways .
Q. What computational strategies are suitable for predicting the biological activity or binding interactions of this compound?
- Answer : Molecular docking simulations (e.g., using MOE or AutoDock) can model interactions with targets like serotonin receptors, given the indole scaffold’s prevalence in neurotransmitter analogs. Pair these with molecular dynamics (MD) simulations to assess binding stability. Validate predictions using in vitro assays, such as radioligand displacement studies .
Q. How does the hydrochloride salt form influence the compound’s solubility and crystallinity compared to its free base?
- Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions but may reduce crystallinity. Compare dissolution profiles in phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO). Powder X-ray diffraction (PXRD) can reveal polymorphic differences, while differential scanning calorimetry (DSC) identifies phase transitions .
Q. What methodologies are recommended for analyzing potential degradation products during long-term storage?
- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation impurities. For hydrolytic products, monitor acetic acid derivatives via gas chromatography (GC). Stability-indicating methods should be validated per ICH guidelines (Q1A/Q2B), with forced degradation studies under oxidative (H₂O₂), thermal (40–60°C), and photolytic conditions .
Data Interpretation and Optimization
Q. How should researchers address conflicting spectral data (e.g., NMR shifts) between synthesized batches?
- Answer : Variations in NMR shifts may stem from residual solvents, tautomerism, or enantiomeric impurities. Use deuterated solvents for consistency and perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with computational NMR predictions (e.g., ACD/Labs or Gaussian) to assign peaks accurately .
Q. What strategies improve the enantiomeric purity of the (2S)-configured indole moiety during synthesis?
- Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Recrystallization in chiral solvents (e.g., ethyl lactate) can further enhance purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
